molecular formula C7H9ClN2O2 B6190963 3-(pyrazin-2-yl)propanoic acid hydrochloride CAS No. 2639448-23-8

3-(pyrazin-2-yl)propanoic acid hydrochloride

Cat. No.: B6190963
CAS No.: 2639448-23-8
M. Wt: 188.61 g/mol
InChI Key: BSPAOYXWMMAEJJ-UHFFFAOYSA-N
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Description

3-(pyrazin-2-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound

Properties

CAS No.

2639448-23-8

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

3-pyrazin-2-ylpropanoic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)2-1-6-5-8-3-4-9-6;/h3-5H,1-2H2,(H,10,11);1H

InChI Key

BSPAOYXWMMAEJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CCC(=O)O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 3-(pyrazin-2-yl)propanoic acid hydrochloride typically involves the reaction of pyrazine derivatives with propanoic acid under specific conditions. One common method involves the use of pyrazine-2-carboxylic acid as a starting material, which is then reacted with propanoic acid in the presence of a catalyst to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-(pyrazin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids to form pyrazine and propanoic acid.

Scientific Research Applications

3-(pyrazin-2-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(pyrazin-2-yl)propanoic acid hydrochloride can be compared with other similar compounds, such as:

    Pyrazine-2-carboxylic acid: A precursor in the synthesis of this compound, with similar chemical properties but different applications.

    Pyrazinamide: An antimicrobial agent used in the treatment of tuberculosis, which shares the pyrazine ring structure but has different functional groups and biological activities.

    2,3-Dimethylpyrazine: A flavoring agent used in the food industry, which has a similar pyrazine core but different substituents and applications.

The uniqueness of this compound lies in its specific combination of the pyrazine ring and propanoic acid moiety, which imparts distinct chemical and biological properties.

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